N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide
Description
Properties
IUPAC Name |
N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O5S/c1-9-14(10-3-5-11(23-2)6-4-10)17-16(25-9)18-15(20)12-7-8-13(24-12)19(21)22/h3-8H,1-2H3,(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWCJDMHMLSBFFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)C2=CC=C(O2)[N+](=O)[O-])C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, which can be synthesized by the cyclization of appropriate thioamides and α-haloketones under acidic conditions . The nitrofuran moiety can be introduced through nitration reactions involving furan derivatives . The final step involves coupling the thiazole and nitrofuran intermediates using amide bond formation reactions, often facilitated by coupling reagents like EDCI or DCC .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nucleophilic substitution using sodium methoxide (NaOMe).
Major Products
Oxidation: Nitro derivatives of the furan ring.
Reduction: Amino derivatives of the nitrofuran moiety.
Substitution: Halogenated or alkylated derivatives depending on the substituents used.
Scientific Research Applications
Antimicrobial Activity
One of the primary applications of N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide is its antimicrobial properties. Studies have shown that compounds with thiazole moieties exhibit significant antibacterial activity against various pathogens.
- Case Study : A study evaluated the antimicrobial efficacy of thiazole derivatives, including this compound, against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) ranged from 100 to 400 µg/mL for various strains, indicating moderate to good antimicrobial activity .
Anticancer Potential
Research indicates that this compound may also possess anticancer properties. Thiazole derivatives have been explored for their ability to inhibit cancer cell proliferation.
- Case Study : A recent investigation demonstrated that thiazole-based compounds exhibited cytotoxic effects on several cancer cell lines, suggesting potential for development as anticancer agents .
Biological Mechanisms
The biological mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that its activity may be linked to:
- Inhibition of Enzymatic Pathways : Similar compounds have shown the ability to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
- Interference with DNA Replication : Some thiazole derivatives interact with DNA or RNA synthesis pathways, leading to cell death in rapidly dividing cells.
Toxicity and Safety Profile
Understanding the toxicity profile of this compound is crucial for its application in therapeutic contexts.
| Toxicity Parameter | Value |
|---|---|
| Acute Toxicity (LD50) | Not yet established |
| Chronic Toxicity | Under evaluation |
Preliminary studies suggest that while some derivatives exhibit low toxicity profiles, further research is needed to fully assess the safety of this compound in clinical settings .
Mechanism of Action
The mechanism of action of N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide involves its interaction with cellular targets such as enzymes and DNA. The nitrofuran moiety can intercalate into DNA, disrupting replication and transcription processes. The thiazole ring may inhibit enzyme activity by binding to the active site, thereby blocking substrate access .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with key analogs, focusing on structural variations, physicochemical properties, and inferred biological activities.
Nitrothiophene Carboxamides
- N-(4-(3-Methoxy-4-(Trifluoromethyl)Phenyl)Thiazol-2-yl)-5-Nitrothiophene-2-Carboxamide Core Structure: 5-Nitrothiophene (vs. 5-nitrofuran in the target compound). Thiazole Substituents: 3-Methoxy-4-(trifluoromethyl)phenyl. Key Properties: Molecular formula C₁₆H₁₀F₃N₃O₄S₂; purity 42% . The lower purity (42%) may reflect synthetic challenges.
N-(4-(3,5-Difluorophenyl)Thiazol-2-yl)-5-Nitrothiophene-2-Carboxamide
- Core Structure : 5-Nitrothiophene.
- Thiazole Substituents : 3,5-Difluorophenyl.
- Key Properties : Molecular formula C₁₄H₇F₂N₃O₃S₂; purity 99.05% .
- Inference : Fluorine substituents improve metabolic stability and membrane penetration. High purity (99.05%) suggests optimized synthesis, which may correlate with superior efficacy in antibacterial assays.
Thiophene’s larger atomic radius and lower electronegativity vs. furan may reduce reactivity toward bacterial nitroreductases, impacting antibacterial potency.
Fluorophenyl-Substituted Thiazoles
- N-(4-(4-Fluorophenyl)-5-Methylthiazol-2-yl)-5-Nitrothiophene-2-Carboxamide (Compound 9)
- Core Structure : 5-Nitrothiophene.
- Thiazole Substituents : 4-Fluorophenyl, 5-methyl.
- Key Properties : Commercially sourced (Enamine HTS collection) .
- Inference : The 4-fluorophenyl group balances lipophilicity and polarity, aiding bioavailability. Methyl at position 5 adds steric bulk, possibly modulating target selectivity.
Comparison with Target Compound :
The target’s methoxyphenyl group is more electron-rich than fluorophenyl, which may influence π-π stacking or hydrogen bonding with bacterial targets. Methoxy’s bulkiness vs. fluorine could also affect binding kinetics .
Morpholinyl and Sulfonyl Derivatives
- N-[4-(4-Methoxyphenyl)-5-Methyl-1,3-Thiazol-2-yl]-2-(Morpholin-4-yl)Acetamide Core Structure: Morpholinyl acetamide (lacks nitroheterocycle). Thiazole Substituents: 4-Methoxyphenyl, 5-methyl. Inference: The absence of a nitro group eliminates redox-dependent antibacterial mechanisms. Morpholine enhances solubility but may reduce membrane permeability.
2-[(4-Fluorophenyl)Sulfonyl]-N-[4-(4-Methoxyphenyl)-5-Methyl-1,3-Thiazol-2-yl]Acetamide
Comparison with Target Compound: These derivatives highlight the critical role of the 5-nitrofuran group in conferring antibacterial activity via nitroreductase activation. The target compound’s nitroheterocyclic core distinguishes it from non-nitro analogs, which likely operate through divergent mechanisms .
Key Research Findings and Implications
Nitroheterocycle Choice : Nitrofuran’s higher electronegativity vs. nitrothiophene may enhance redox cycling, generating more cytotoxic radicals in bacterial cells .
Substituent Effects : Fluorinated phenyl groups improve metabolic stability but may increase toxicity risks. The target’s methoxyphenyl group offers a balance between lipophilicity and safety .
Synthetic Challenges : Low purity in some analogs (e.g., 42% in ) underscores the difficulty of synthesizing nitroheterocyclic derivatives. The target compound’s synthesis would require rigorous optimization to ensure high yield and purity.
Biological Activity
N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a thiazole ring and a nitrofuran moiety, which are known for their biological activities. The molecular formula is , and its CAS number is 536733-87-6. The presence of the methoxyphenyl group enhances its lipophilicity, potentially improving its bioavailability.
Antimicrobial Activity
Numerous studies have investigated the antimicrobial properties of compounds similar to this compound:
- Bactericidal Effects : The compound has shown promising activity against various strains of bacteria. A study reported that derivatives with similar structures exhibited minimum inhibitory concentrations (MIC) ranging from 15.625 to 125 μM against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .
- Antifungal Activity : In vitro tests indicated moderate antifungal activity against Candida species, although specific data on this compound is limited .
Anticancer Potential
Research has highlighted the anticancer potential of thiazole derivatives:
- Mechanism of Action : Thiazole-based compounds have been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle proteins .
- Case Studies : In one study involving a related thiazole compound, researchers observed significant reductions in tumor growth in xenograft models .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may induce oxidative stress in microbial cells, leading to cell death .
- Interference with Nucleic Acid Synthesis : The nitrofuran component is known to interact with DNA, disrupting replication processes in both bacterial and cancer cells.
Summary of Biological Activities
| Activity Type | MIC (μM) | Reference |
|---|---|---|
| Antibacterial | 15.625 - 125 | |
| Antifungal | Moderate | |
| Anticancer | Significant reduction in tumor size |
Case Study Example
A notable case study involved the application of a thiazole derivative in treating resistant bacterial infections. The compound demonstrated:
- Efficacy : Significant bactericidal activity against MRSA strains.
- Survival Rate : Improved survival rates in infected models compared to controls.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide?
- Methodology : The compound can be synthesized via cyclization of substituted benzoic acid hydrazides using phosphorus oxychloride (POCl₃) at elevated temperatures (e.g., 120°C). Key steps include:
- Condensation of 5-nitrofuran-2-carboxylic acid with thiazole precursors.
- Purification via column chromatography (silica gel, ethyl acetate/hexane eluent).
- Structural validation using IR (C=O stretching at ~1650 cm⁻¹), ¹H/¹³C NMR (aromatic protons at δ 6.8–8.2 ppm), and mass spectrometry (m/z = 385.4 [M+H]⁺) .
Q. How can researchers optimize reaction conditions for synthesizing this compound?
- Methodology : Apply Design of Experiments (DoE) to evaluate variables like temperature, solvent polarity, and catalyst loading. For example:
- Use a Central Composite Design (CCD) to model interactions between factors.
- Optimize yield using Response Surface Methodology (RSM), targeting >85% purity.
| Variable | Range | Optimal Value |
|---|---|---|
| Temperature (°C) | 100–140 | 120 |
| POCl₃ (equiv.) | 1.2–2.0 | 1.5 |
| Reaction Time (h) | 4–8 | 6 |
Advanced Research Questions
Q. What computational methods are suitable for predicting electronic properties and reactivity?
- Methodology :
- Density Functional Theory (DFT) : Use B3LYP/6-31G(d) to calculate HOMO-LUMO gaps (e.g., ΔE = 4.2 eV) and electrostatic potential maps to identify nucleophilic/electrophilic sites.
- Molecular Dynamics (MD) : Simulate solvation effects in DMSO/water mixtures to assess stability.
- Docking Studies : Screen against bacterial enzyme targets (e.g., DNA gyrase) to predict antimicrobial activity .
Q. How to resolve contradictions in spectroscopic data during structural elucidation?
- Methodology :
- X-ray Crystallography : Resolve ambiguities in NMR/IR assignments (e.g., confirming thiazole ring conformation).
- Dynamic NMR : Detect tautomerism or rotational barriers (e.g., methoxy group rotation at δ 3.8 ppm).
- DFT-NMR Correlation : Compare experimental ¹³C shifts with computed values (RMSD < 1 ppm) .
Q. What strategies are effective for analyzing the compound's stability under different storage conditions?
- Methodology :
- Forced Degradation Studies : Expose to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines).
- HPLC-PDA : Monitor degradation products (e.g., nitro group reduction to amine).
- LC-MS/MS : Identify major degradants (m/z = 369.3 [M−O]⁺) and propose degradation pathways .
Q. How can researchers design experiments to study pharmacokinetic properties in vitro?
- Methodology :
- Solubility : Use shake-flask method in PBS (pH 7.4) and simulated gastric fluid.
- Metabolic Stability : Incubate with liver microsomes (CYP450 enzymes), quantify parent compound via LC-MS/MS.
- Permeability : Caco-2 cell monolayer assay (Papp > 1 × 10⁻⁶ cm/s indicates high absorption) .
Q. What methodologies are used to investigate antimicrobial activity?
- Methodology :
- MIC Assay : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Time-Kill Kinetics : Evaluate bactericidal effects at 2× MIC over 24 hours.
- Synergy Studies : Combine with β-lactams (check FIC index ≤0.5 for synergy) .
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
